Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate is a synthetic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materialsReaction conditions may vary, but common reagents include bases, solvents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Tert-butyl 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidine-1-carboxylate can be compared with other similar compounds, such as:
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole core and exhibit comparable biological activities.
Triazolo[4,3-a]pyridine derivatives: These compounds have a similar structure and are used in similar applications.
Azetidine derivatives: These compounds contain the azetidine ring and are studied for their diverse biological activities.
Properties
IUPAC Name |
tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)20-13(19)17-8-10(9-17)12-16-15-11-6-4-5-7-18(11)12/h4-7,10H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDXJZPBNFZGBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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